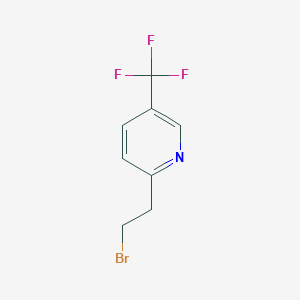

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C8H7BrF3N |

|---|---|

Molecular Weight |

254.05 g/mol |

IUPAC Name |

2-(2-bromoethyl)-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H7BrF3N/c9-4-3-7-2-1-6(5-13-7)8(10,11)12/h1-2,5H,3-4H2 |

InChI Key |

NAGIQRPMAQJWAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine typically involves the bromination of 5-(trifluoromethyl)pyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 5-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromo group. The resulting intermediate is then reacted with ethylene bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the pyridine.

Oxidation: Pyridine N-oxides are formed.

Reduction: Ethyl-substituted pyridine derivatives are obtained.

Scientific Research Applications

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position : The position of bromine (C2 vs. C5) significantly impacts reactivity. For example, 2-chloro-5-(trifluoromethyl)pyridine is a herbicide precursor due to its stability and halogen mobility , whereas 5-(bromomethyl)-2-(trifluoromethyl)pyridine is tailored for alkylation reactions in drug synthesis .

- Trifluoromethyl Effects : The -CF₃ group enhances electron-deficient character, facilitating electrophilic substitutions and improving metabolic resistance in bioactive molecules .

Biological Activity

2-(2-Bromoethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both bromine and trifluoromethyl groups, suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacology and toxicology.

- Molecular Formula : C7H6BrF3N

- Molecular Weight : 232.03 g/mol

- CAS Number : 50488-42-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial properties : The compound has shown potential against various bacterial strains.

- Cytotoxic effects : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

- Inhibition of metabolic enzymes : It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor, which can affect drug metabolism and lead to increased plasma concentrations of co-administered drugs.

- Cell Cycle Arrest : In vitro studies suggest that it may induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels, contributing to oxidative stress and subsequent cell death.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | G2/M phase arrest |

| A549 | 25 | ROS generation |

These findings suggest a promising profile for further exploration in cancer therapy.

Case Studies

- Antimicrobial Activity : A study conducted on the antimicrobial efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial properties.

- Cytotoxicity Profile : In a comparative analysis with other pyridine derivatives, this compound exhibited superior cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for anticancer drug development.

Toxicological Considerations

While the biological activities are promising, the toxicological profile remains critical. Preliminary assessments indicate moderate toxicity in non-cancerous cell lines at higher concentrations. Further studies are necessary to establish a safe therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.